molecular formula C19H16N4O2S2 B2647346 Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448029-91-1

Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2647346
CAS No.: 1448029-91-1
M. Wt: 396.48
InChI Key: HZYMBXUIDUBZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to a piperidine ring via a methanone bridge. The piperidine moiety is further substituted with a 1,3,4-oxadiazole group bearing a thiophene substituent.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-19(18-20-14-3-1-2-4-15(14)27-18)23-8-5-12(6-9-23)16-21-22-17(25-16)13-7-10-26-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYMBXUIDUBZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of benzothiazole derivatives often involves various methods such as diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. The specific compound in focus can be synthesized through a multi-step process that combines benzothiazole with oxadiazole and piperidine moieties, enhancing its biological activity profile. The structural formula is illustrated below:

C19H17N5OS\text{C}_{19}\text{H}_{17}\text{N}_5\text{OS}

Biological Activity Overview

The biological activities of benzo[d]thiazole derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects:

  • Antimicrobial Activity : Compounds containing the benzothiazole moiety have shown promising antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. For instance, studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 1.6 mg/mL against these pathogens .
  • Antitubercular Activity : Recent research highlights the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating better inhibition potency compared to standard reference drugs . The binding affinity of these compounds to DprE1 protein suggests a potential mechanism for their antitubercular action.
  • Anti-inflammatory Properties : Several studies have reported that benzothiazole derivatives inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. In vivo studies suggest that these compounds can significantly reduce inflammation markers .
  • Antitumor Activity : Benzothiazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Research indicates that these compounds can inhibit the growth of leukemia cells and solid tumors at varying concentrations .

Case Study 1: Antimicrobial Efficacy

A study conducted by Chikalia et al. synthesized a series of benzimidazole derivatives that included the benzothiazole scaffold. These compounds were tested for their antibacterial activity against Bacillus subtilis and Proteus vulgaris, showing significant inhibition at concentrations as low as 0.833 mg/mL .

Case Study 2: Antitubercular Mechanism

Research highlighted in a recent review discussed the interaction of newly synthesized benzothiazole derivatives with M. tuberculosis. The study found that certain compounds displayed strong binding affinities to DprE1, indicating their potential as antitubercular agents due to their mechanism of action targeting critical pathways in bacterial metabolism .

Data Tables

Activity Type Target Pathogen/Condition MIC (mg/mL) Reference
AntibacterialE. coli1.6
AntibacterialS. aureus0.833
AntitubercularM. tuberculosisVaries
Anti-inflammatoryCOX inhibition-
AntitumorLeukemia cellsVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Oxadiazole Motifs

Several compounds share structural motifs with the target molecule, enabling comparisons of synthetic routes, physicochemical properties, and bioactivity:

Compound Name Key Structural Features Biological Activity Synthetic Yield LogP Molecular Weight (g/mol)
Benzo[d]thiazol-2-yl(5-methyl-1,3,4-oxadiazol-2-yl)methanone oxime (48) Benzothiazole + 1,3,4-oxadiazole + methyl group Antimycobacterial (MIC: <1 µg/mL) 49% 2.1 260.3
Benzo[d]thiazol-2-yl(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanone oxime (50) Benzothiazole + thiadiazole + CF₃ substituent Antimycobacterial (MIC: 0.5 µg/mL) 46% 3.5 330.3
3-[5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-yl]-2-substituted thiazolidine 4-one derivatives Benzothiazole + oxadiazole + thiazolidinone core PPARα agonists, α-glucosidase inhibitors 51–53% 1.8–2.4 380–420
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Oxadiazole + piperidine + benzodioxane + sulfanyl group Not reported (structural focus) N/A 2.9 431.5

Key Observations :

  • Bioactivity: Compounds like 48 and 50 exhibit potent antimycobacterial activity (MIC <1 µg/mL), suggesting the benzothiazole-oxadiazole hybrid is critical for targeting Mycobacterium tuberculosis . In contrast, derivatives with thiazolidinone cores (e.g., compound 106 in ) show antidiabetic activity via PPARα/α-glucosidase modulation, highlighting scaffold-dependent selectivity .
  • Substituent Effects: The trifluoromethyl group in 50 enhances lipophilicity (LogP: 3.5 vs. The sulfanyl group in the piperidine-containing analogue () may enhance binding to sulfur-interacting enzymes .
  • Synthetic Challenges : Yields for oxadiazole-linked benzothiazoles range from 46–53%, with cyclization steps (e.g., acid-mediated cyclization in ) being critical for regioselectivity .
Pharmacokinetic and Physicochemical Properties
  • Solubility : The target compound’s piperidine and thiophene groups likely improve aqueous solubility compared to purely aromatic analogues (e.g., ’s oxadiazinane derivatives) .
  • Metabolic Stability : The thiophene substituent may reduce oxidative metabolism compared to phenyl groups, as seen in ’s methyl/CF₃-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing compounds containing benzo[d]thiazole and 1,3,4-oxadiazole moieties?

  • Methodological Answer : The synthesis often involves coupling benzo[d]thiazole derivatives with oxadiazole-piperidine intermediates. For example, thiourea intermediates can be cyclized under acidic conditions to form oxadiazoles, as demonstrated in the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates followed by acid-catalyzed cyclization . Key steps include refluxing in DMF for 4 hours, monitoring via TLC, and purification via ethanol recrystallization. Yields typically range from 51% to 79% depending on substituents .

Q. How are spectroscopic techniques (e.g., NMR, HRMS) employed to validate the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Aromatic protons in benzo[d]thiazole appear as doublets or triplets between δ 7.2–8.5 ppm, while piperidine protons resonate at δ 3.0–4.0 ppm. Thiophene protons in the oxadiazole ring show signals near δ 7.0–7.5 ppm .
  • 13C NMR : Carbonyl groups (e.g., methanone) are observed at ~165–175 ppm. The oxadiazole carbons appear at 160–170 ppm .
  • HRMS : Used to confirm molecular formulas, e.g., [M+H]+ peaks with <3 ppm error between calculated and observed values .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients (20:80 to 50:50) is effective. For polar byproducts, recrystallization from ethanol or methanol yields pure solids .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the oxadiazole-piperidine intermediate?

  • Methodological Answer :

  • Temperature : Refluxing in DMF at 110–120°C improves cyclization efficiency.
  • Catalysts : Acidic conditions (e.g., conc. HCl) accelerate oxadiazole formation .
  • Substituent effects : Electron-withdrawing groups on aryl isothiocyanates increase reactivity (e.g., 4-chlorophenyl derivatives yield 79% vs. 51% for methoxy groups) .

Q. How should researchers address contradictory data in biological assays (e.g., antimicrobial activity)?

  • Methodological Answer :

  • Control experiments : Compare activity against standard strains (e.g., E. coli ATCC 25922) to rule out experimental variability .
  • MIC analysis : Use serial dilution methods (Table 2 in shows MIC values ranging from 1–19 µg/mL). Discrepancies may arise from differences in bacterial membrane permeability or efflux pump expression.
  • Statistical validation : Perform triplicate assays and apply ANOVA to assess significance (p < 0.05) .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like DNA gyrase or β-lactamase. The benzo[d]thiazole moiety often binds to hydrophobic pockets via π-π stacking .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to optimize pharmacophores .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :

  • Buffer solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products. Stability is confirmed if >90% of the compound remains intact .

Q. What strategies resolve overlapping NMR signals in structurally similar analogs?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC experiments differentiate aromatic protons and assign quaternary carbons.
  • Deuterated solvents : Use DMSO-d6 to sharpen peaks and reduce solvent interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.